2,3-Dimethylindoline
Description
Historical Context of Indoline (B122111) Synthesis Methodologies
The journey of indoline synthesis is a story of continuous innovation. Early approaches to obtaining indolines primarily involved the chemical reduction of the corresponding indoles. Classic reduction methods, often employing reagents like tin in hydrochloric acid or sodium in ethanol, were foundational.
A pivotal moment in the broader history of indole (B1671886) chemistry, which subsequently impacted indoline synthesis, was the development of the Fischer indole synthesis in 1883 by Emil Fischer. jpionline.orgcreative-proteomics.com This method, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, provided a versatile route to indoles that could then be reduced to indolines. jpionline.orgwikipedia.org Another significant classical method is the Bischler-Möhlau indole synthesis , which also contributed to the growing toolkit for creating indole structures. wikipedia.org
The 20th century ushered in more refined techniques, most notably catalytic hydrogenation. This method offered a milder and more efficient pathway for the conversion of indoles to indolines, utilizing catalysts such as platinum, palladium, and nickel.
Contemporary research has shifted towards achieving greater control over the three-dimensional structure of indoline molecules. The development of enantioselective synthesis has become a major focus, driven by the critical role of chirality in the function of bioactive molecules. This has led to the exploration of advanced techniques like transition-metal-catalyzed intramolecular cyclizations of substituted anilines, with palladium-catalyzed reactions being particularly prominent for constructing the indoline ring system. jpionline.orgekb.eg
Significance of the Indoline Scaffold in Contemporary Organic Chemistry
The indoline scaffold is recognized as a "privileged structure" in modern organic chemistry, a testament to its widespread presence in valuable molecules. eurekaselect.com Its rigid, bicyclic framework serves as a versatile platform for introducing a variety of chemical functionalities, enabling precise tuning of the molecule's properties. ekb.egresearchgate.net
Key Application Areas:
| Application Area | Significance of the Indoline Scaffold |
| Medicinal Chemistry | The indoline core is integral to numerous pharmaceuticals and natural products. It is found in compounds with potential anticancer, antiviral, and central nervous system activities. ekb.egeurekaselect.com |
| Asymmetric Catalysis | Chiral indoline derivatives are increasingly used as ligands in asymmetric catalysis. Their rigid structure helps create a specific chiral environment around a metal center, facilitating highly stereoselective chemical transformations. ekb.eg |
| Materials Science | The unique photophysical properties of certain indoline derivatives have made them valuable in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. tandfonline.com |
Specific Research Focus on 2,3-Dimethylindoline (B1593380): A Unique Indoline Architecture
The stereoisomers of this compound—(2R,3R), (2S,3S), and the meso (2R,3S) forms—provide distinct three-dimensional arrangements. This stereochemical diversity is of paramount importance in applications where a precise spatial orientation is critical, such as in the design of specialized chiral ligands for asymmetric catalysis or as building blocks for the synthesis of complex natural products.
A significant portion of the research on this compound has been dedicated to its synthesis, with a particular emphasis on controlling the stereochemistry of the two adjacent chiral centers. The development of methods to produce enantiomerically pure forms of this compound is a key area of investigation, as the biological activity and catalytic performance of its derivatives are often highly dependent on their specific stereoisomeric form.
Detailed Research Findings:
Research into this compound often intersects with broader studies on the synthesis and properties of substituted indolines. For instance, the catalytic hydrogenation of 2,3-dimethylindole (B146702) has been explored as a route to this compound, with the choice of catalyst and reaction conditions playing a crucial role in determining the ratio of the resulting cis and trans isomers. rsc.org
Furthermore, this compound has been utilized as a reactant in the preparation of more complex molecules, including bis(indolyl)methane derivatives, potent opioid receptor agonists, and photorefractive materials. sigmaaldrich.com Its use as a donor moiety in the development of novel materials for organic light-emitting diodes (OLEDs) has also been reported, highlighting its potential in materials science. tandfonline.comrsc.org Studies have also delved into the oxidation mechanisms of this compound, providing fundamental insights into its chemical reactivity. acs.org The synthesis of various derivatives of 2,3-dimethylindole has been undertaken to explore their potential cytotoxic activities against cancer cell lines. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPSOAOENINXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908033 | |
| Record name | 2,3-Dimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22120-50-9, 10276-90-1 | |
| Record name | 2,3-Dimethylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22120-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoline, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC62098 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of 2,3 Dimethylindoline Formation and Transformation
Reaction Pathway Elucidation in Indoline (B122111) Synthesis
The construction of the indoline ring system can be achieved through various synthetic routes, each characterized by distinct mechanistic pathways. Intramolecular cycloaddition strategies are a powerful method for assembling the bicyclic indoline core from acyclic precursors. nih.gov One such approach involves the intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes. nih.gov In this process, heating an enyne substrate prompts a cycloaddition that forms a highly strained isoaromatic cyclic allene (B1206475), which then rearranges through proton or hydrogen atom transfer to yield the indoline structure. nih.gov
Domino reactions provide another efficient pathway to substituted indolines, often proceeding without the need for transition metals. For instance, 2-arylindoles can be synthesized through a domino reaction of 2-fluorotoluenes and nitriles. researchgate.net Similarly, a transition-metal-free cyclocondensation of ortho-fluorinated methyl-arenes and N-aryl imines, mediated by a base like potassium hexamethyldisilazide (KHMDS), can produce 1,2-diarylindolines through a sequence of C(sp³)–H activation, 1,2-addition, and defluorinative SNAr-cyclization. researchgate.net
Metal-catalyzed reactions offer a broad platform for indoline synthesis. Copper-catalyzed tandem reactions, for example, can assemble multisubstituted indoles from aryl iodides and enamines in a one-pot process involving Ullmann-type C-N bond formation and intramolecular cross-dehydrogenative coupling. researchgate.net Palladium-catalyzed intramolecular α-arylation is another key strategy for forming the indoline ring. sci-hub.se Furthermore, the Fischer indole (B1671886) synthesis, one of the oldest methods, can be adapted to produce 2,3-disubstituted indoles by reacting phenylhydrazine (B124118) with an appropriate ketone (like 3-methyl-2-butanone (B44728) to aim for a 2,3-dimethyl product) followed by acid-catalyzed cyclization. wikipedia.org
A notable tandem protocol for creating chiral cis-2,3-disubstituted indolines involves the reductive alkylation of indoles with aldehydes, which proceeds through a Friedel-Crafts/dehydration/reduction sequence, followed by an asymmetric hydrogenation of the intermediate 2,3-substituted indole. sci-hub.se
Table 1: Selected Reaction Pathways for Indoline Synthesis
| Pathway | Description | Key Features |
|---|---|---|
| Intramolecular [4+2] Cycloaddition | Heating enyne derivatives leads to a cycloaddition, forming a strained cyclic allene that rearranges to an indoline. nih.gov | Useful for constructing indolines with multiple substituents on the six-membered ring. nih.gov |
| Domino C-H/C-F Activation | Base-mediated reaction of ortho-fluorinated methyl-arenes and N-aryl imines. researchgate.net | Transition-metal-free; provides one-step access to a wide array of indoline scaffolds. researchgate.net |
| Copper-Catalyzed Tandem Reaction | One-pot synthesis from aryl iodides and enamines via C-N bond formation and cross-dehydrogenative coupling. researchgate.net | Practical and modular assembly of multisubstituted indoles. researchgate.net |
| Fischer Indole Synthesis | Reaction of a phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. wikipedia.org | A classic and reliable method, often used for 2- and/or 3-substituted indoles. wikipedia.org |
| Palladium-Catalyzed Asymmetric Hydrogenation | Reductive alkylation of an indole followed by asymmetric hydrogenation of the resulting 2,3-substituted indole intermediate. sci-hub.se | Produces chiral cis-2,3-disubstituted indolines with high enantioselectivity. sci-hub.se |
Role of Intermediates in 2,3-Dimethylindoline (B1593380) Formation (e.g., Indole-2,3-quinodimethanes)
Reactive intermediates play a pivotal role in the synthesis and transformation of substituted indoles. Indole-2,3-quinodimethanes, in particular, have been identified as key transient species in the formation of 2,3-disubstituted indoles like this compound. nih.govias.ac.in These intermediates are heterocyclic dienes whose reactivity is largely defined by their 2-aminobutadiene structural unit. ias.ac.in
Indole-2,3-quinodimethanes can be generated in situ from precursors such as N-protected 2,3-bis(bromomethyl)indoles through an iodide-induced 1,4-elimination. ias.ac.in The necessary dibromo compounds are typically synthesized from 2,3-dimethylindole (B146702), which is first protected (e.g., with benzenesulfonyl chloride) and then brominated with N-bromosuccinimide (NBS). nih.govias.ac.in
An interesting transformation occurs when indole-2,3-quinodimethane is generated in the presence of 1,3-azoles. Instead of the expected cycloaddition reaction to form carboline derivatives, an unusual hydrogen addition to the exocyclic methylene (B1212753) groups takes place, resulting in the formation of N-protected 2,3-dimethylindole in good yields. ias.ac.in A proposed mechanism suggests that the 1,3-azole acts as a hydrogen source, facilitating the reduction of the quinodimethane intermediate back to the more stable 2,3-dimethylindole structure. ias.ac.in
Another novel method for generating these intermediates is through the deamination of 1,2,3,4-tetrahydropyrrolo[3,4-b]indoles. nih.govresearchgate.netnih.gov For example, the deamination of a specifically substituted tetrahydropyrrolo[3,4-b]indole hydrochloride salt was shown to produce 2,3-dihydro-2,3-dimethylene-1-(phenylsulfonyl)indole, a type of indole-2,3-quinodimethane. nih.govresearchgate.net This highly reactive intermediate can then be trapped or undergo dimerization. nih.govresearchgate.net These studies highlight the synthetic utility of indole-2,3-quinodimethanes as precursors that can be transformed back into the 2,3-dimethylindole skeleton under specific reaction conditions. ias.ac.in
Catalytic Mechanisms in Metal-Mediated Indoline Synthesis (e.g., Cobalt(III)-Carbene Radical Mechanisms)
Metal-mediated catalysis provides powerful and versatile methods for synthesizing indolines, often proceeding through unique radical-based mechanisms. Cobalt catalysis, in particular, has emerged as an effective strategy utilizing cobalt(III)-carbene radical intermediates. nih.govscispace.com This approach has been successfully applied to the synthesis of various ring structures, including indolines. nih.govacs.org
A new method for synthesizing indolines from o-aminobenzylidine N-tosylhydrazones employs a cobalt(II) porphyrin complex, [Co(II)(TPP)], as a catalyst. scispace.com The proposed catalytic cycle begins with the cobalt(II) catalyst reacting with the diazo compound precursor (derived from the N-tosylhydrazone) to form a cobalt(III)-carbene radical intermediate, with the concurrent loss of dinitrogen. nih.govscispace.com This key intermediate is a carbon-centered radical. nih.govacs.org
Table 2: Key Steps in Cobalt(III)-Carbene Radical Catalyzed Indoline Synthesis
| Step | Description | Intermediate Species |
|---|---|---|
| 1. Catalyst Activation | The cobalt(II) complex reacts with the diazo compound (from N-tosylhydrazone). nih.govscispace.com | Cobalt(II) complex, Diazo compound |
| 2. Carbene Radical Formation | Irreversible loss of N₂ and intramolecular single electron transfer from Co(II) to the carbene carbon. nih.gov | Cobalt(III)-carbene radical. nih.govscispace.com |
| 3. Hydrogen Atom Transfer (HAT) | The carbene radical undergoes a rapid intramolecular 1,5-HAT from a benzylic C-H bond. scispace.com | Stabilized radical intermediate. scispace.com |
| 4. Radical Rebound & Product Release | The newly formed radical attacks the metal center, leading to ring closure and release of the indoline product. scispace.com | Indoline product |
| 5. Catalyst Regeneration | The cobalt(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle. scispace.comresearchgate.net | Regenerated Cobalt(II) catalyst |
Stereochemical Control in Asymmetric Indoline Syntheses
The development of asymmetric syntheses to control the stereochemistry at the C2 and C3 positions is crucial for producing enantiomerically pure 2,3-disubstituted indolines, which are valuable as chiral building blocks and bioactive molecules. acs.org Several catalytic strategies have been devised to achieve high levels of stereocontrol.
One successful approach utilizes chiral phosphoric acids (CPAs) as Brønsted acid catalysts. acs.orgdicp.ac.cn For instance, the highly enantio- and regioselective (3+2) formal cycloaddition of quinone diimides with β-substituted enecarbamates can be catalyzed by a BINOL- or SPINOL-derived phosphoric acid. acs.org This method provides access to a wide variety of 2,3-disubstituted 2-aminoindolines with excellent yields and enantioselectivities (up to 99% ee). acs.org Mechanistic studies suggest that the N-H group of the enecarbamate is crucial for the activation and successful cycloaddition. acs.org Similarly, the direct C6 functionalization of 2,3-disubstituted indoles, including 2,3-dimethylindole, with azadienes can be catalyzed by a chiral phosphoric acid, affording products in high yield and enantiomeric excess. dicp.ac.cn
Palladium catalysis has also been instrumental in the asymmetric synthesis of indolines. The enantioselective synthesis of 2-substituted and 2,3-disubstituted indolines can be achieved via the intramolecular coupling of N-aryl, N-branched alkyl carbamates. unige.ch This reaction uses in situ generated palladium catalysts bearing bulky, chiral N-heterocyclic carbene (NHC) ligands. unige.ch These thermally stable catalysts facilitate the coupling of a Pd-Ar moiety with an unactivated aliphatic C-H bond at high temperatures, achieving very high asymmetric induction. unige.ch
Another distinct strategy for synthesizing trans-2,3-disubstituted indolines involves a two-step process mediated by the chiral ligand (-)-sparteine. nih.gov This method begins with the (-)-sparteine-mediated electrophilic substitution of a 2-benzyl N-pivaloylaniline with an aldehyde, followed by an intramolecular nucleophilic substitution to close the ring, producing highly enantioenriched indolines. nih.gov Furthermore, stereoselective construction of trans-2,3-disubstituted indolines can be accomplished through an intramolecular alkyne iminium ion cyclization of vinylogous carbamates derived from o-alkynyl anilines. researchgate.net These diverse methods underscore the progress in achieving precise stereochemical control in the synthesis of complex indoline derivatives.
Reactivity Profiles and Transformational Chemistry of 2,3 Dimethylindoline
Electrophilic Substitution Reactions on the Aromatic Ring
The indole (B1671886) nucleus is inherently electron-rich, making it susceptible to electrophilic attack. In 2,3-disubstituted indoles like 2,3-dimethylindoline (B1593380), the primary site of electrophilic substitution is typically the C3 position. However, since this position is blocked in this compound, electrophilic substitution is directed to the benzene (B151609) ring.
The regioselectivity of electrophilic substitution on the carbocyclic ring of 2,3-disubstituted indoles is influenced by the reaction conditions and the nature of the electrophile. Generally, functionalization at the C6 position is a known challenge. dicp.ac.cn However, recent methodologies have enabled direct C6 functionalization. For instance, chiral phosphoric acid has been used to catalyze the enantioselective C6 functionalization of 2,3-disubstituted indoles with azadienes, yielding heterotriarylmethanes. dicp.ac.cn Similarly, Brønsted acids can catalyze the C6-functionalization with β,γ-unsaturated α-ketoesters. frontiersin.org
C-H Functionalization of this compound Scaffold
Direct C-H functionalization offers an atom-economical approach to modify the this compound core, avoiding the need for pre-functionalized starting materials. rsc.org Research has focused on achieving regioselectivity at various positions of the scaffold.
Regioselectivity in Carbocyclic Ring Functionalization (C-4, C-5, C-6, C-7)
The functionalization of the carbocyclic ring (benzene portion) of the indole scaffold presents a synthetic challenge due to the lower reactivity of these positions compared to the pyrrole (B145914) ring. sioc-journal.cn However, significant progress has been made in developing catalytic systems to achieve regioselective C-H functionalization at the C4, C5, C6, and C7 positions.
C6-Functionalization: As mentioned earlier, both chiral phosphoric acids and Brønsted acids have proven effective in directing functionalization to the C6 position. dicp.ac.cnfrontiersin.org Scandium triflate has also been employed to catalyze the direct C6 functionalization of 2,3-disubstituted indoles with aziridines. dicp.ac.cn Furthermore, a Brønsted acid-catalyzed reaction with 2,2-diarylacetonitriles allows for the construction of cyano-substituted all-carbon quaternary centers at the C6 position. dicp.ac.cn
Functionalization at C-2 and C-3 Positions
While the C3 position is blocked by a methyl group, the C2-methyl group offers a site for functionalization.
C2-Methyl Functionalization: The C2-methyl group can be activated for electrophilic substitution. A key strategy involves the lithiation of the indole nitrogen, followed by treatment with carbon dioxide. This forms a lithium carbamate (B1207046) complex that directs a second lithiation specifically to the 2-methyl position, enabling subsequent electrophilic attack at this site. acs.orgfigshare.com
Palladium-Catalyzed Arylation: In the presence of a palladium catalyst, such as (IMes)Pd(OAc)2(H2O), 1,2-dimethylindole (B146781) (a related compound) undergoes arylation at the C3 position, although in modest yields. nih.gov This indicates that with appropriate catalytic systems, direct functionalization at the C3 position of a 2,3-disubstituted indole might be achievable.
Nucleophilic Attack and Addition Reactions
The carbonyl group, a common feature in oxidized or derivatized forms of indoles, is a primary site for nucleophilic attack. The carbon atom of the C=O group is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. savemyexams.comlibretexts.org
In the context of this compound chemistry, nucleophilic attack is often observed in reactions involving oxidized intermediates. For example, the autoxidation of 2,3-dimethylindole (B146702) can lead to the formation of a 3-hydroperoxyindolenine. cdnsciencepub.comresearchgate.net This intermediate can then undergo intramolecular nucleophilic attack of the hydroperoxy group on the imine function, leading to further transformations. cdnsciencepub.com
Furthermore, the reaction of 2,3-dimethylindole with tert-butyl hypochlorite (B82951) yields 3-chloro-2,3-dimethylindolenine, which readily reacts with methanol (B129727) (a nucleophile) under mildly acidic conditions to form 3-methoxy-2,3-dimethylindolenine. researchgate.net
Rearrangement Reactions Involving this compound Core (e.g., Decarboxylative Claisen Rearrangement)
Rearrangement reactions represent a powerful tool for skeletal transformations in organic synthesis. wiley-vch.de The Claisen rearrangement, a -sigmatropic rearrangement, is particularly notable. wikipedia.org
A variation of this, the decarboxylative Claisen rearrangement, has been applied to derivatives of 3-(hydroxyalkyl)indoles. Microwave-assisted decarboxylative Claisen rearrangement of acetate (B1210297) derivatives of these compounds leads to the formation of de-aromatized, alkylidene-substituted indolines. rsc.org This reaction provides a route to novel indoline (B122111) structures with potential for further synthetic elaboration.
Other rearrangement reactions are also known. For example, in the presence of acid, the dimer of 3-hydroxy-2,3-dimethylindolenine can rearrange to form 2,3-dimethylindole and 2-formyl-3-methylindole. researchgate.net Kinetic studies have also been conducted on the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles. rsc.org
Oxidation Reactions of this compound
This compound is susceptible to oxidation, and the nature of the products formed depends on the oxidant and reaction conditions.
Autoxidation: The exposure of 2,3-dimethylindole to air (autoxidation) can lead to the formation of 2,3-dimethyl-3-hydroperoxyindolenine. cdnsciencepub.comresearchgate.netoup.com This hydroperoxide is a key intermediate that can lead to various products, including an oxidized dimer. cdnsciencepub.comresearchgate.net In the presence of a base like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), this hydroperoxide is implicated in the chemiluminescence of 2,3-dimethylindole. oup.com
Oxidation with Peroxodisulphate: The oxidation of 2,3-dimethylindole with potassium peroxodisulphate in an acidic medium proceeds via electrophilic attack of the oxidant at the C3 position. This initially forms a 2,3-dimethyl-3H-indol-3-yl sulphate intermediate, which then rearranges and hydrolyzes to yield 3-methylindole-2-carbaldehyde in low yield.
Oxidation with Peroxophosphates: Similar to peroxodisulphate, oxidation with peroxodiphosphoric and peroxomonophosphoric acids in acidic solution also leads to the formation of 3-methylindole-2-carbaldehyde. The reaction involves an initial electrophilic attack at the C3 position. rsc.org
Reaction with Iron(III) Superoxide (B77818): An iron(III) superoxide porphyrin complex reacts with 2,3-dimethylindole at low temperatures to yield the ring-opened, dioxygenated product, N-(2-acetyl-phenyl)-acetamide. This reaction is relevant to the mechanism of tryptophan and indoleamine 2,3-dioxygenases. nih.gov
| Oxidizing Agent | Key Intermediates/Products | Reaction Conditions |
| Air (Autoxidation) | 2,3-dimethyl-3-hydroperoxyindolenine, Oxidized dimer | Ambient conditions |
| Potassium Peroxodisulphate | 2,3-dimethyl-3H-indol-3-yl sulphate, 3-methylindole-2-carbaldehyde | Dilute sulfuric acid |
| Peroxophosphates | Indoleninic intermediate, 3-methylindole-2-carbaldehyde | Sulfuric acid, methanol-water solution |
| Iron(III) Superoxide Porphyrin | N-(2-acetyl-phenyl)-acetamide | Low temperature (-40 °C) |
Table 1: Summary of Oxidation Reactions of 2,3-Dimethylindole
Reactivity of Substituted Indoline-2-Carboxylic Acids and Relevance to this compound Derivatives
The chemical behavior of the indoline nucleus is significantly shaped by the presence and nature of its substituents. Indoline-2-carboxylic acids, as a class of substituted indolines, display a variety of reactions that are pertinent to understanding the transformations possible for this compound derivatives.
A key reaction of indoline-2-carboxylic acids is their oxidation to the corresponding indole-2-carboxylic acid. researchgate.net This aromatization of the indoline ring is a fundamental transformation. For instance, the oxidation of indole-2-carboxylic acid has been studied using electrochemical methods, leading to the formation of various oxidized products, including dimeric structures. researchgate.net The specific products can be influenced by the reaction conditions, such as pH. researchgate.net
The decarboxylation of indoline-2-carboxylic acids to yield indolines is another significant reaction. This process can be achieved by heating the acid above its melting point or by using catalysts. cdnsciencepub.comresearchgate.net For example, simply heating 4-, 5-, 6-, and 7-fluoro-indole-2-carboxylic acids above their melting points resulted in decarboxylation. cdnsciencepub.com More vigorous conditions, such as heating with cuprous chloride in quinoline, were required for the 4- and 6-chloroindole-2-carboxylic acids. cdnsciencepub.com It has been noted that the presence of a copper salt of the carboxylic acid can facilitate decarboxylation at lower temperatures and in shorter reaction times. cdnsciencepub.com A visible light-induced decarboxylative amination of indoline-2-carboxylic acids has also been developed using a metal-free photocatalyst. rsc.org
The reactivity of the indoline ring is also influenced by substituents on the aromatic portion and the nitrogen atom. The catalytic hydrogenation of N-acyl derivatives of 3-substituted indole-2-carboxylates can lead to either cis- or trans-indoline diastereomers. clockss.org The esterification of the carboxylic acid group is a common transformation. rsc.org Furthermore, the indole-2-carboxylic acid framework can undergo various other reactions, such as palladium-catalyzed annulation with allenes to form indolo[2,3-c]pyran-1-ones. acs.org
While direct studies on the reactivity of this compound-2-carboxylic acid are not extensively detailed in the provided search results, the principles from related substituted indoline-2-carboxylic acids are applicable. The steric hindrance from the two methyl groups at the C2 and C3 positions in this compound would be expected to influence the approach of reagents and the stereochemical outcome of reactions. For instance, in the oxidation of 1-acetyl-2,3-dimethylindole, the product is 1-acetyl-2,3-dihydroxy-2,3-dimethylindoline, showcasing a transformation of the dimethyl-substituted heterocyclic ring. jst.go.jp
The following table summarizes some key transformations of substituted indoline-2-carboxylic acids and their relevance to this compound derivatives.
| Reaction Type | Reagents/Conditions | Product Type | Relevance to this compound Derivatives |
| Oxidation | Electrochemical oxidation, Chemical oxidants | Indole-2-carboxylic acids, Dioxindoles, Dimers researchgate.net | Provides a potential pathway to synthesize oxidized derivatives of this compound. |
| Decarboxylation | Heating, cdnsciencepub.com Copper salts, cdnsciencepub.com Visible light photocatalysis rsc.org | Indolines cdnsciencepub.comresearchgate.net | A potential method to synthesize this compound from a corresponding carboxylic acid precursor. |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) rsc.org | Indoline-2-carboxylates rsc.org | A standard functional group transformation applicable to this compound-2-carboxylic acid. |
| Catalytic Hydrogenation | H₂, Catalyst (on N-acyl derivatives) clockss.org | cis- or trans-Indoline diastereomers clockss.org | Suggests that stereocontrolled reduction of a corresponding unsaturated 2,3-dimethyl derivative is possible. |
| Palladium-Catalyzed Annulation | Allenes, Pd catalyst acs.org | Indolo[2,3-c]pyran-1-ones acs.org | Indicates the potential for complex heterocyclic synthesis starting from a this compound-2-carboxylic acid scaffold. |
These examples of reactivity for substituted indoline-2-carboxylic acids provide a valuable framework for predicting and exploring the chemical transformations of this compound and its derivatives.
Advanced Spectroscopic and Analytical Characterization of 2,3 Dimethylindoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2,3-dimethylindoline (B1593380) and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides profound insights into the molecular framework.
Proton (1H) NMR spectroscopy is fundamental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. For derivatives of this compound, the chemical shifts (δ) of the methyl groups and the protons on the indoline (B122111) core are particularly diagnostic.
For instance, in a derivative like 3-isopropoxy-2,3-dimethylindolenine, the 1H NMR spectrum in deuterochloroform (CDCl₃) shows distinct signals for the different methyl groups. cdnsciencepub.com The two methyl groups of the isopropyl moiety appear as doublets at approximately 0.92 and 1.03 ppm, while the methyl group at the C3 position is a singlet at 1.43 ppm, and the methyl group at the C2 position is a singlet at 2.30 ppm. cdnsciencepub.com The aromatic protons typically appear as a multiplet in the range of 7.21 ppm. cdnsciencepub.com The analysis of chemical shift differences between related compounds, such as diacetoxy and 1-acyl derivatives, can further aid in structural determination. researchgate.net
Table 1: Representative 1H NMR Data for a this compound Derivative
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| CHCH₃ | 0.92 | d | 6 |
| CHCH₃ | 1.03 | d | 6 |
| C3-CH₃ | 1.43 | s | - |
| C2-CH₃ | 2.30 | s | - |
| Aromatic Protons | 7.21 | m | - |
Data obtained for 3-isopropoxy-2,3-dimethylindolenine in CDCl₃. cdnsciencepub.com
Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the this compound framework are sensitive to their chemical environment.
In the case of 3-isopropoxy-2,3-dimethylindolenine, the 13C NMR spectrum reveals key signals that confirm its structure. cdnsciencepub.com The C=N carbon appears at a characteristic downfield shift of approximately 186.2 ppm. cdnsciencepub.com The carbons of the aromatic ring typically resonate between 120 and 154 ppm. cdnsciencepub.com The C3 carbon, bonded to the isopropoxy group, is found at about 88.4 ppm, while the methyl carbons at C2 and C3 appear at approximately 15.5 ppm and 23.7 ppm, respectively. cdnsciencepub.com
Table 2: 13C NMR Data for a this compound Derivative
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| C=N | 186.2 |
| Aromatic C8 | 153.8 |
| Aromatic C9 | 139.3 |
| Aromatic C4, C5, C6, C7 | 120.6-129.7 |
| C3 | 88.4 |
| OCH(CH₃)₂ | 68.9 |
| C3-CH(CH₃)₂ | 24.5 |
| C3-CH(CH₃)₂ | 23.7 |
| C2-CH₃ | 15.5 |
Data obtained for 3-isopropoxy-2,3-dimethylindolenine in CDCl₃. cdnsciencepub.com
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity within a molecule. Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range couplings (typically 2-3 bonds) between protons and carbons. ustc.edu.cncolumbia.edu
These techniques are invaluable for establishing the complete structural framework of complex this compound derivatives. By analyzing the cross-peaks in HSQC and HMBC spectra, chemists can piece together the molecular puzzle, confirming the positions of substituents and elucidating the relative configuration of stereocenters. ustc.edu.cncolumbia.educeitec.cz For instance, an HMBC correlation between a methyl proton and a specific aromatic carbon can definitively place that methyl group on the indoline ring.
In recent years, computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly important in predicting NMR chemical shifts. nih.govliverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating theoretical chemical shifts. nih.govliverpool.ac.uk These predicted shifts can then be compared with experimental data to aid in structure verification and conformational analysis. nih.gov
By optimizing the geometry of a proposed structure and then calculating its NMR parameters, researchers can generate a theoretical spectrum. nih.gov The agreement, or lack thereof, between the calculated and experimental spectra provides strong evidence for or against the proposed structure. This approach is particularly useful for distinguishing between isomers or for assigning the stereochemistry of complex molecules. nih.gov The integration of DFT calculations with graph neural networks is an emerging area that promises even more accurate and efficient prediction of NMR chemical shifts. nih.gov
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity and Relative Configuration
Mass Spectrometry Techniques (e.g., HRMS, LC-MS, APCI-MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass of a molecule with very high accuracy, allowing for the confident determination of its molecular formula. rsc.org
Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) are used to analyze complex mixtures and provide mass data for individual components. ub.edulcms.cz In the context of this compound derivatives, mass spectrometry can confirm the molecular weight of a synthesized compound and provide clues about its structure through the analysis of its fragmentation. For example, the mass spectrum of 3-isopropoxy-2,3-dimethylindolenine shows a molecular ion peak (M+) at m/z 203, confirming its molecular weight. cdnsciencepub.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. Specific functional groups absorb IR radiation at characteristic wavenumbers.
For derivatives of this compound, IR spectroscopy can confirm the presence of key functional groups. For example, the IR spectrum of a derivative like 3-methoxy-2,3-dimethyl-3H-indole will show characteristic bands corresponding to C-O and C=N stretching vibrations. vulcanchem.com The IR spectra of various 2,3-dimethylindole (B146702) derivatives have been used to identify the products of chemical reactions. cdnsciencepub.com
Table 3: General IR Absorption Ranges for Functional Groups Relevant to this compound Derivatives
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| N-H (in indoline) | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1080-1360 |
| C-O | Stretching | 1000-1300 |
Note: The exact position of the absorption bands can vary depending on the specific molecular structure and its environment.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and stereochemistry. nih.gov For chiral molecules such as derivatives of this compound, single-crystal X-ray diffraction is an indispensable tool for establishing the absolute configuration of stereogenic centers. nih.gov The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal, generating a unique diffraction pattern that can be mathematically deconvoluted to build a model of the electron density and, consequently, the molecular structure.
The determination of absolute structure is particularly crucial for understanding the structure-activity relationships of biologically active indoline derivatives. While routine X-ray diffraction provides the relative configuration of stereocenters, establishing the absolute configuration often requires the presence of a heavy atom in the structure to leverage the phenomenon of anomalous dispersion. nih.gov However, advancements in instrumentation and computational methods have increasingly made it possible to determine the absolute configuration of light-atom molecules.
Several studies have successfully employed X-ray crystallography to elucidate the structures of complex this compound derivatives. For instance, the crystal structures of diastereomeric atropisomers of 1-(4′-chlorobenzoyl)-2-(2″-hydroxynaphthyl)-3,3-dimethylindoline were determined by single-crystal X-ray analysis, revealing restricted rotation around a Csp3-Csp2 bond. researchgate.net Similarly, the absolute configuration of (-)-3-bromocyproheptadine, a related compound, was determined to be pRapSb through X-ray crystal structure analysis. researchgate.net In another example, the synthesis and crystal structure of 2-(diformylmethylidene)-2,3-dihydro-3,3-dimethylindole were reported, showing a planar molecule with the exception of the two methyl groups. researchgate.net The crystal was identified as monoclinic with the space group P2 1/c. researchgate.net
The crystallographic data obtained from these studies provide invaluable insights into the conformational preferences and intermolecular interactions of this compound derivatives. For example, in the crystal structure of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, a complex indoline derivative, the structure was found to be stabilized by an elaborate system of O-H···O, N-H···O, and C-H···O interactions, leading to the formation of supramolecular structures. eurjchem.com Such detailed structural information is fundamental for rational drug design and the development of new materials.
Below is a table summarizing crystallographic data for selected indoline derivatives:
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 2-(diformylmethylidene)-2,3-dihydro-3,3-dimethylindole | Monoclinic | P2 1/c | Planar molecule with out-of-plane methyl groups. | researchgate.net |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Twisted conformation between the triazole and indole (B1671886) rings. | mdpi.com |
| 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | Triclinic | P-1 | Stabilized by extensive hydrogen bonding (O-H···O, N-H···O, C-H···O). | eurjchem.com |
Chromatographic Techniques for Isolation and Purification (e.g., GC-LC)
Chromatographic techniques are paramount for the isolation and purification of this compound and its derivatives from complex reaction mixtures and natural sources. The choice of chromatographic method depends on the physicochemical properties of the target compound, such as polarity, volatility, and the presence of chiral centers. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are extensively used, often in tandem with mass spectrometry (MS) for enhanced detection and identification. wikipedia.orgamazonaws.com
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like 2,3-dimethylindole. nist.gov When coupled with a mass spectrometer (GC-MS), it provides a "gold standard" for the identification of unknown substances in a sample. wikipedia.org The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. For chiral derivatives of this compound, chiral GC is the method of choice for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP), often based on derivatized cyclodextrins. researchgate.netgcms.cz The selection of the appropriate chiral column is critical for achieving baseline separation of enantiomers. sci-hub.se
Liquid Chromatography (LC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification of a wide range of compounds, including those that are non-volatile or thermally labile. rsc.orgmdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of indoline derivatives, where a nonpolar stationary phase is used with a polar mobile phase. mdpi.com For the separation of enantiomers, chiral HPLC is employed, utilizing chiral stationary phases such as those based on macrocyclic glycopeptides or cyclodextrins. lcms.cz These CSPs can often be used with mobile phases that are compatible with mass spectrometry, allowing for seamless LC-MS analysis. lcms.cz
Supercritical Fluid Chromatography (SFC) has emerged as a greener alternative to LC, utilizing supercritical CO2 as the primary mobile phase. mdpi.com SFC can offer faster separations and reduced organic solvent consumption. jasco-global.com It has been successfully applied to the chiral separation of various compounds, including pesticides, and holds promise for the purification of chiral this compound derivatives. jasco-global.com
The following table provides examples of chromatographic conditions used for the analysis of indoline-related compounds:
Computational Chemistry Approaches to 2,3 Dimethylindoline
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2,3-dimethylindoline (B1593380), DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to optimize its ground-state geometry in a vacuum. tandfonline.com This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. aps.orgephys.kz Such optimizations are crucial for accurately predicting other molecular properties.
Once the structure is optimized, DFT is used to calculate various electronic properties. These calculations can provide information on the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. tandfonline.com For instance, in a study of related electroactive derivatives bearing a 2,3-dimethylindole (B146702) moiety, DFT was used to estimate the frontier molecular orbitals. tandfonline.com
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. ajol.infouni-muenchen.de It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govmdpi.com
For a given molecule, the MEP is calculated to understand where it is most likely to interact with other chemical species. uni-muenchen.de Regions with a negative potential (typically colored red) are susceptible to electrophilic attack, as they indicate an abundance of electrons. nih.gov Conversely, areas with a positive potential (colored blue) are prone to nucleophilic attack due to a relative deficiency of electrons. nih.gov This analysis is critical for predicting how this compound and its derivatives will interact in chemical reactions, including identifying potential sites for hydrogen bonding. ajol.infoajchem-a.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and stability. imperial.ac.uklibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap indicates that the molecule is more reactive and less stable. researchgate.net For derivatives of 2,3-dimethylindole, FMO analysis has been used to understand intramolecular charge transfer upon photoexcitation. tandfonline.com For example, in one study, the lowest-energy band in the theoretical UV spectrum was characterized as a transition from the tetrafluorostyrene fragment to the 2,3-dimethylindole donor moiety, indicating intramolecular charge transfer. tandfonline.com
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Term | Description | Implication for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Higher energy often means greater reactivity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Lower energy often means greater reactivity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. |
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Electron Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the classic Lewis structure concept. uni-muenchen.de
Prediction of Thermodynamic Properties (e.g., Enthalpies of Formation)
Computational chemistry offers methods to predict the thermodynamic properties of molecules, such as their enthalpies of formation. mdpi.comwayne.edu These predictions are valuable, especially for compounds where experimental measurements are difficult or unavailable. nih.gov High-level composite methods, such as the G4 theory, can be used to calculate the gas-phase enthalpies of formation with a high degree of accuracy. nih.gov
For instance, a study on the hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage applications determined the apparent activation energy for the dehydrogenation process to be 39.6 kJ mol⁻¹. rsc.org Another study on methyl-substituted indoles calculated the gas-phase enthalpies of formation for various isomers using the G4 method. nih.gov While the specific enthalpy of formation for this compound was not listed in the provided results, the methodologies are directly applicable. nih.govnih.gov These computational approaches allow for the systematic investigation of how structural modifications, like the position of methyl groups, influence the thermodynamic stability of indole (B1671886) derivatives. nih.gov
Molecular Docking Studies (focused on chemical binding interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comopenaccessjournals.com This method is instrumental in drug discovery and understanding biological processes at a molecular level. espublisher.comijirt.org The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which considers factors like hydrogen bonds and van der Waals forces. openaccessjournals.com
In the context of this compound derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of specific enzymes or their interaction with biological receptors. espublisher.comresearchgate.net For example, a study on 2,3-dialkylindoles performed in silico docking against Murine double minutes-2 (MDM2) and Peripheral benzodiazepine (B76468) receptor (PBR) proteins to assess their binding interactions. researchgate.net Such studies can reveal key amino acid residues involved in the binding and provide insights into the mechanism of action, guiding the design of more potent and selective compounds. ijirt.orgresearchgate.net
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetrafluorostyrene |
| Murine double minutes-2 (MDM2) |
Advanced Synthetic Strategies and Asymmetric Approaches to Chiral 2,3 Dimethylindoline Derivatives
Enantioselective Synthesis of Chiral 2,3-Dimethylindoline (B1593380) Structures
The creation of enantioenriched this compound and its derivatives is of considerable interest. nih.gov These chiral scaffolds are integral to many natural products and serve as crucial building blocks in drug discovery. nih.gov A range of methods have been successfully employed to achieve high levels of enantioselectivity.
Asymmetric Hydrogenation of Indole (B1671886) Precursors
Asymmetric hydrogenation of substituted indoles is a direct and atom-efficient method for producing chiral indolines. rsc.org This approach has been successfully applied to the synthesis of cis-2,3-dimethylindolines. Specifically, the hydrogenation of N-Boc-2,3-dimethylindole using a ruthenium catalyst complexed with a chiral bisphosphine ligand, PhTRAP, yields the corresponding cis-2,3-dimethylindoline. dicp.ac.cndicp.ac.cn
Initial studies with a PhTRAP-rhodium complex did not yield the hydrogenated product. However, a ruthenium catalyst promoted the reaction, affording cis-2,3-dimethylindoline with a 65% enantiomeric excess (ee). dicp.ac.cn Optimization using an in situ generated PhTRAP-ruthenium catalyst from Ru(η3-2-methylallyl)2(cod) improved the enantioselectivity to 72% ee. dicp.ac.cndicp.ac.cn It is noteworthy that this method exclusively produces the cis-diastereomer, with no detection of the trans isomer. dicp.ac.cndicp.ac.cn
Table 1: Asymmetric Hydrogenation of N-Boc-2,3-dimethylindole
| Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| PhTRAP-rhodium complex | No reaction | - | - | - | dicp.ac.cn |
| PhTRAP-ruthenium | cis-(-)-2,3-dimethylindoline | 50% | 65% | cis only | dicp.ac.cn |
| in situ PhTRAP-Ru from Ru(η3-2-methylallyl)2(cod) | cis-2,3-dimethylindoline | 59% | 72% | cis only | dicp.ac.cndicp.ac.cn |
Asymmetric Michael Additions to Indoline (B122111) Systems
Organocatalytic intramolecular Michael addition represents another effective strategy for the asymmetric synthesis of 2,3-disubstituted indolines. rsc.orgrsc.org This method allows for the construction of both cis and trans isomers with high diastereo- and enantioselectivity, depending on the substrate structure. rsc.org For instance, the cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones, catalyzed by a primary amine derived from a cinchona alkaloid, yields cis-2,3-disubstituted indolines with high yields, moderate diastereoselectivity (up to 2.7:1 dr), and excellent enantioselectivity (up to 99% ee). rsc.org Conversely, when using (E)-3-(2-(2-oxopropylamino)aryl)-1-alkylprop-2-en-1-ones as substrates, the reaction favors the formation of trans-2,3-disubstituted indolines with high yields and excellent stereoselectivity (up to 20:1 dr and 99% ee). rsc.org
Dearomatization Strategies for Chiral Indolines
Catalytic asymmetric dearomatization (CADA) of indole derivatives has emerged as a powerful tool for synthesizing chiral indolenines and fused indolines. rsc.org Chiral phosphoric acids (CPAs) are particularly effective catalysts for these transformations. rsc.org
A notable strategy involves the CPA-catalyzed asymmetric dearomatization of 2,3-disubstituted indoles, such as 2,3-dimethylindole (B146702), with naphthoquinone monoimines. rsc.org This reaction produces unstable intermediates that can be divergently converted into either chiral indolenines or fused indolines by simply altering the post-processing conditions. rsc.org Treatment with triethylamine (B128534) leads to the indolenine product, while adding sodium borohydride (B1222165) results in the fused indoline. rsc.org This method provides both types of products in good to high yields and with excellent enantioselectivities. rsc.org In the formation of the fused indoline, NaBH4 acts as both a reductant and a promoter for the cyclization step. rsc.org
Kinetic Resolution Methodologies for this compound Scaffolds
Kinetic resolution (KR) provides a means to separate enantiomers of a racemic mixture. A catalytic KR of 2,3-disubstituted indolines has been developed using N-sulfonylation with an atropisomeric 4-dimethylaminopyridine-N-oxide (4-DMAP-N-oxide) organocatalyst. unige.ch This method's efficiency is highly dependent on the stereochemistry of the substrate. unige.ch
The sulfonylative KR of cis- and trans-2,3-dimethylindolines demonstrated this dependence. The cis-2,3-dimethylindoline underwent efficient KR with a selectivity factor (s) of 9.7. unige.ch In contrast, the trans derivative proved to be a poor substrate for this resolution, yielding a low selectivity factor of 2.1. unige.ch This difference is attributed to a qualitative model where the chiral catalyst creates a "pocket" that accommodates the cis isomer more favorably than the trans isomer, in which one of the methyl groups would clash sterically. unige.ch
Table 2: Kinetic Resolution of cis- and trans-2,3-Dimethylindoline
| Substrate | Catalyst | Selectivity Factor (s) | Reference |
|---|---|---|---|
| cis-2,3-dimethylindoline | Atropisomeric 4-DMAP-N-oxide | 9.7 | unige.ch |
| trans-2,3-dimethylindoline | Atropisomeric 4-DMAP-N-oxide | 2.1 | unige.ch |
Chiral Catalysis in this compound Synthesis (e.g., Chiral Phosphoric Acid Catalysis)
Chiral phosphoric acids (CPAs) have proven to be versatile and powerful Brønsted acid catalysts for a wide array of enantioselective transformations, including the synthesis of chiral indolines. acs.orgsigmaaldrich.com They can activate substrates through hydrogen bonding, enabling highly stereoselective reactions. dicp.ac.cn
One significant application is the enantioselective (3+2) formal cycloaddition of quinone diimides with enecarbamates, catalyzed by a BINOL- or SPINOL-derived phosphoric acid. acs.org This reaction provides a direct route to a variety of 2,3-disubstituted 2-aminoindolines with high yields (up to 98%), moderate to complete diastereoselectivities, and excellent enantioselectivities (up to 99% ee). acs.org
Furthermore, CPAs have been employed in the direct C6 functionalization of 2,3-disubstituted indoles with azadienes, leading to optically active heterotriarylmethanes. dicp.ac.cn For instance, the reaction of 2,3-dimethyl-5-fluoroindole with an azadiene catalyzed by a chiral phosphoric acid proceeded in 98% yield and 93% ee. dicp.ac.cn The catalyst's hydroxyl group is believed to form a hydrogen bond with the ketimine part of the azadiene, while the phosphoryl oxygen activates the indole, leading to a highly organized transition state that dictates the stereochemical outcome. dicp.ac.cn
Synthesis of Spirocyclic Systems Incorporating the this compound Moiety
The construction of spirocyclic systems containing the indoline framework is of great interest in medicinal chemistry due to their unique three-dimensional structures. nih.govsioc-journal.cn Several strategies have been developed to synthesize spiro-heterocyclic compounds. pnrjournal.com
One approach involves a copper-catalyzed asymmetric dearomative cyclopropanation of indole-diynes. This method can lead to the divergent synthesis of enantioenriched cyclopropane-fused indolines. nih.gov These cyclopropane-fused indolines can then undergo further transformations, such as a Brønsted acid-promoted ring-opening and rearrangement, to afford different complex polycyclic N-heterocycles. nih.gov
Another powerful method is the asymmetric [3+2] annulation of 2,3-disubstituted indoles with quinone-derived imines or monoimines, often catalyzed by chiral phosphoric acids, to give chiral spiro-indolenines or fused indolines. For example, the reaction of 2,3-dimethylindole with naphthoquinone monoimines under CPA catalysis can be directed to form fused spiro-indolines upon treatment with a reducing agent like sodium borohydride. rsc.org These reactions typically proceed with high yields and excellent enantioselectivities, providing access to complex spirocyclic architectures. rsc.org
Future Directions and Emerging Research Avenues for 2,3 Dimethylindoline Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of indoline (B122111) scaffolds, including 2,3-dimethylindoline (B1593380), is a cornerstone of heterocyclic chemistry. However, traditional methods often rely on harsh reagents and generate considerable waste. The future in this area lies in the development of more sustainable and atom-economical synthetic strategies.
Key research directions include:
Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Future work will likely focus on developing novel transition-metal catalysts for the selective C2-arylation and alkylation of indoles, including 2,3-dimethylindole (B146702), using readily available coupling partners like boronic acids. nih.gov Ruthenium-catalyzed C2-H arylation of indoles has already shown promise, and expanding the scope and understanding the mechanism of such reactions will be crucial. nih.gov
Flow Chemistry: Continuous-flow synthesis offers significant advantages in terms of safety, scalability, and efficiency. chemrxiv.org The development of flow-based processes for the synthesis of this compound and its derivatives can lead to higher yields and better control over reaction parameters, particularly for handling energetic intermediates. chemrxiv.org
Photocatalysis: Visible-light-mediated synthesis is an emerging green technology. mdpi.com Exploring photocatalytic methods for the construction and functionalization of the this compound core could provide access to novel reactivity under mild conditions. mdpi.com
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and sustainability. Future research may explore the use of engineered enzymes for the asymmetric synthesis of chiral this compound derivatives.
A comparative look at existing and future synthetic approaches is presented below:
| Feature | Traditional Methods (e.g., Fischer Indole (B1671886) Synthesis) | Emerging Sustainable Routes |
| Catalyst | Often requires stoichiometric strong acids or bases. researchgate.net | Catalytic amounts of transition metals, organocatalysts, or enzymes. nih.govrsc.org |
| Reagents | Can involve hazardous reagents like phenylhydrazine (B124118). researchgate.net | Greener reagents like boronic acids, or direct use of C-H bonds. nih.gov |
| Solvents | Often requires high-boiling point and toxic organic solvents. | Use of greener solvents like water, PEG-400, or even solvent-free conditions. rsc.org |
| Efficiency | Can suffer from low atom economy and generate significant waste. | High atom economy, often with reduced byproducts. |
| Control | Can be difficult to control, leading to side reactions. | Enhanced control over reaction conditions, especially in flow chemistry. chemrxiv.org |
Exploration of Unconventional Reactivity Pathways
Beyond established synthetic transformations, the exploration of new and unconventional reactivity pathways for this compound is a fertile ground for discovery. This involves challenging the traditional understanding of how this molecule behaves and uncovering novel ways to manipulate its structure.
Future research in this area will likely focus on:
Dearomatization Reactions: The dearomatization of indoles is a powerful strategy for accessing three-dimensional molecular scaffolds. nih.gov Investigating novel dearomative functionalization reactions of 2,3-dimethylindole, for instance, through Lewis acid-catalyzed alkylations with trichloroacetimidates, can provide access to complex 3,3'-disubstituted indolenines. nih.gov
Indole-Imine Tautomerism: The electrophilic reactivity of indoles can proceed through an imine tautomer at the C2 position. rsc.org Boron-catalyzed reductive functionalization of indoles leverages this tautomerism to achieve C2-selective allylation. rsc.org Further exploration of this reactivity could lead to a host of new C2-functionalization methods.
Reactions with Unconventional Partners: Investigating the reactions of this compound with unconventional reaction partners, such as in the reaction with N-sulfonyloxaziridines, can lead to unexpected and valuable products. acs.org In one instance, this reaction led to the formation of an aminal, showcasing a rare aminohydroxylation. acs.org
Coordination Chemistry: The 2,3-dimethylindolide anion exhibits flexible coordination chemistry with various metals, binding in different modes (η¹, η³, and η⁵). acs.orgacs.org This suggests that the ligand could be utilized in reactions that require transient open coordination sites, opening up new avenues in catalysis and materials science. acs.org
Integration of Machine Learning and Artificial Intelligence in this compound Design and Synthesis
The synergy between chemistry and artificial intelligence (AI) is set to revolutionize the field. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even design novel synthetic routes.
Key applications of AI in this compound chemistry include:
Predictive Modeling: ML models can be trained to predict the enantioselectivity of reactions, such as the chiral phosphoric acid-catalyzed synthesis of naphthyl-indole scaffolds. ias.ac.inresearchgate.net This approach can be extended to predict the outcome of reactions involving this compound, saving time and resources in the lab. ias.ac.inresearchgate.net For instance, random forest regression models have shown high accuracy in predicting enantioselectivity. ias.ac.in
Reaction Optimization: High-throughput experimentation (HTE) platforms, guided by ML, can rapidly screen a large number of reaction conditions to find the optimal parameters for a given transformation. researchgate.net This is particularly useful for complex multi-component reactions. researchgate.net
Retrosynthesis Planning: AI-powered tools can assist in designing synthetic routes to complex molecules containing the this compound core. acs.org These tools use retrosynthetic analysis based on vast reaction databases to propose plausible synthetic pathways. acs.org
Discovery of New Reactions: By analyzing patterns in chemical reactivity, ML algorithms may be able to identify novel and previously unthought-of reactions, pushing the boundaries of what is possible in organic synthesis. francis-press.com
The table below summarizes the impact of different ML algorithms in predicting reaction outcomes:
| Machine Learning Model | Application in Indole Chemistry | Reported Performance (R² score) |
| Random Forest Regression (RFR) | Predicting enantioselectivity in naphthyl-indole synthesis. ias.ac.in | 0.88 ias.ac.in |
| Decision Tree Regression (DTR) | Predicting enantioselectivity. ias.ac.in | Lower than RFR ias.ac.in |
| Extreme Gradient Boosting (XGBoost) | Predicting enantioselectivity. ias.ac.in | Lower than RFR ias.ac.in |
| Support Vector Regression (SVR) | Predicting enantioselectivity. ias.ac.in | Lower than RFR ias.ac.in |
Advanced Mechanistic Elucidation through In Situ Spectroscopy
A deep understanding of reaction mechanisms is paramount for the rational design of new and improved synthetic methods. The use of advanced in situ spectroscopic techniques allows for the real-time monitoring of reactions, providing invaluable insights into the transient intermediates and transition states involved.
Future research will benefit from the application of:
In Situ NMR Spectroscopy: Techniques like in situ ¹⁹F NMR can be used to monitor the progress of reactions in real-time, providing kinetic data and helping to identify catalyst resting states and turnover-limiting steps. acs.org
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be employed to detect and characterize transient species in solution, such as reaction intermediates. acs.org
IR and Raman Spectroscopy: In situ IR and Raman spectroscopy can provide information about changes in bonding and molecular structure as a reaction proceeds, helping to elucidate reaction pathways. acs.org
These techniques have been instrumental in understanding complex catalytic cycles, such as the copper-catalyzed hydroamination of olefins, leading to dramatically improved reaction conditions. acs.org Similar detailed mechanistic studies on reactions involving this compound will undoubtedly lead to significant advancements.
Design and Synthesis of Complex Architectures Incorporating the this compound Moiety
The this compound scaffold is a key structural motif in a variety of complex natural products and functional materials. Future research will continue to focus on the development of synthetic strategies to incorporate this moiety into larger and more intricate molecular architectures.
Promising areas of research include:
Natural Product Synthesis: The this compound core is present in several complex alkaloids. nih.gov The development of efficient methods to construct this core will facilitate the total synthesis of these and other biologically active natural products. For example, the communesin alkaloids contain a related indoline substructure that is a target for synthetic chemists. nih.gov
Functional Dyes and Materials: The 3,3-dimethylindoline (B1314585) unit is a component of squaraine dyes. nd.edunih.gov Encapsulating these dyes within mechanically interlocked molecules like rotaxanes can lead to materials with enhanced photophysical properties, such as increased fluorescence quantum yields. nd.edunih.gov Future work will likely explore the synthesis of novel rotaxanes and other supramolecular assemblies based on this compound derivatives for applications in sensing, imaging, and electronics.
Medicinal Chemistry: The indoline scaffold is a privileged structure in medicinal chemistry. The development of diverse and efficient synthetic routes to functionalized 2,3-dimethylindolines will provide a platform for the discovery of new drug candidates with a wide range of biological activities. researchgate.net
The synthesis of complex molecules often involves multi-step sequences. The table below highlights the use of 2,3-dimethylindole in the synthesis of complex intermediates:
| Starting Material | Reagent | Product | Application |
| 2,3-Dimethylindole | Allyl trichloroacetimidate | 3-Allyl-2,3-dimethylindolenine | Intermediate for complex molecules nih.gov |
| 2,3,3-Trimethyl-3H-indole | Dimethylformamide/POCl₃ | 2-(Diformylmethylidene)-2,3-dihydro-3,3-dimethylindole | Heterocyclic ring synthesis researchgate.net |
| 2,3-Dimethylindole | N-Sulfonyloxaziridine | Aminal product | Model study for total synthesis acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
